molecular formula C12H13O5- B1233958 3,4,5-Trimethoxycinnamate

3,4,5-Trimethoxycinnamate

Cat. No. B1233958
M. Wt: 237.23 g/mol
InChI Key: YTFVRYKNXDADBI-SNAWJCMRSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxycinnamate is conjugate base of 3,4,5-trimethoxycinnamic acid. It is a conjugate base of a 3,4,5-trimethoxycinnamic acid.

Scientific Research Applications

Cholinesterase Inhibitory Activity

3,4,5-Trimethoxycinnamate demonstrates potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes related to neurodegenerative diseases. Specifically, certain derivatives showed high selectivity and effectiveness in inhibiting these enzymes, indicating potential therapeutic applications for conditions like Alzheimer's disease (Kos et al., 2021).

Therapeutic Strategy for Anxiety and Depression

Research has shown that 3,4,5-trimethoxycinnamic acid (TMCA) can ameliorate anxiety and depression-like behaviors in mice. This suggests that TMCA treatment might offer a therapeutic strategy for these mental health conditions, as indicated by its impact on behavior and brain chemistry (Leem & Oh, 2015).

Antitumor, Antiviral, and CNS Agents

TMCA derivatives exhibit a broad range of medicinal properties including antitumor, antiviral, and central nervous system (CNS) agents. Their diverse pharmacological functions have been a focus of research, especially in the context of drug discovery and development (Zhao et al., 2019).

Sleep Enhancement and GABAergic Systems

TMCA, as derived from Polygalae Radix, has been shown to enhance pentobarbital-induced sleeping behaviors and alter sleep architecture through the γ-aminobutyric acid (GABA)ergic systems in mice. This indicates potential applications in managing sleep disorders (Lee et al., 2013).

Cytotoxicity Against Cancer Cells

A study combining 3,4,5-trimethoxycinnamic acid with β-ionone indicated notable cytotoxicity against cancer cells. This hybrid approach in medicinal chemistry highlights the potential of TMCA derivatives in cancer therapy (Li et al., 2021).

Anti-Inflammatory and Antioxidant Activities

Methyl 3,4,5-trimethoxycinnamate (MTC) has shown significant anti-inflammatory and antioxidant activities in macrophages and adipocytes. This includes the reduction of pro-inflammatory cytokines and enhancement of glucose uptake, suggesting its potential in treating inflammation-related disorders (Olajide et al., 2020).

Potential Antiarrhythmic Effects

Methyl 3,4,5-trimethoxycinnamate has exhibited potential antiarrhythmic effects in rabbit myocytes, primarily through the inhibition of L-type calcium current and suppression of triggered activities. This could be significant for developing new treatments for arrhythmias (Zhao et al., 2013).

properties

Product Name

3,4,5-Trimethoxycinnamate

Molecular Formula

C12H13O5-

Molecular Weight

237.23 g/mol

IUPAC Name

(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/p-1/b5-4+

InChI Key

YTFVRYKNXDADBI-SNAWJCMRSA-M

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)[O-]

SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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